3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one
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Overview
Description
3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one typically involves the following steps:
Amidation and Cyclization: The most common approach involves the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives) with appropriate acid chlorides to generate substituted anthranilates. These undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Intramolecular Cyclization: Another method involves the intramolecular cyclization of cinnamamide derivatives under alkaline conditions to afford 2-styryl-4(3H)-quinazolinone.
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods may include continuous flow reactors and automated synthesis systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction can produce reduced quinazolinone derivatives.
Scientific Research Applications
3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cell proliferation and survival, such as kinases and growth factor receptors.
Pathways Involved: It can modulate signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-quinazolin-4(3H)-one
- 2-(4-Chlorophenyl)-quinazolin-4(3H)-one
- 2-Styryl-4(3H)-quinazolinone
Uniqueness
3-[4-(Hydrazinylidenemethyl)phenyl]quinazolin-4(3H)-one is unique due to its specific hydrazinylidenemethyl group, which imparts distinct chemical and biological properties. This group enhances its potential as an antimicrobial and anticancer agent compared to other quinazolinone derivatives .
Properties
CAS No. |
143966-07-8 |
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Molecular Formula |
C15H12N4O |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-(4-methanehydrazonoylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C15H12N4O/c16-18-9-11-5-7-12(8-6-11)19-10-17-14-4-2-1-3-13(14)15(19)20/h1-10H,16H2 |
InChI Key |
MWZNCECDRGCGCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)C3=CC=C(C=C3)C=NN |
Origin of Product |
United States |
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